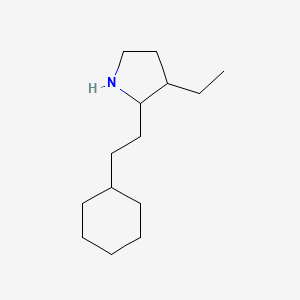

2-(2-Cyclohexylethyl)-3-ethylpyrrolidine

Description

2-(2-Cyclohexylethyl)-3-ethylpyrrolidine is a pyrrolidine derivative featuring a bicyclic substituent at position 2 (2-cyclohexylethyl) and an ethyl group at position 3. Pyrrolidine, a five-membered saturated amine ring, serves as the core scaffold. The cyclohexylethyl substituent introduces steric bulk and lipophilicity, while the ethyl group at position 3 further modulates electronic and steric properties.

Properties

Molecular Formula |

C14H27N |

|---|---|

Molecular Weight |

209.37 g/mol |

IUPAC Name |

2-(2-cyclohexylethyl)-3-ethylpyrrolidine |

InChI |

InChI=1S/C14H27N/c1-2-13-10-11-15-14(13)9-8-12-6-4-3-5-7-12/h12-15H,2-11H2,1H3 |

InChI Key |

DZLGDUIZCARBKV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCNC1CCC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylethyl)-3-ethylpyrrolidine typically involves the reaction of 2-cyclohexylethylamine with ethylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Cyclohexylethyl)-3-ethylpyrrolidine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylethyl)-3-ethylpyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a base.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced derivatives of the original compound.

Substitution: Halogenated pyrrolidine derivatives.

Scientific Research Applications

2-(2-Cyclohexylethyl)-3-ethylpyrrolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders due to its structural similarity to neurotransmitter analogs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexylethyl)-3-ethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolidine Family

2-(2-Cyclohexylethyl)pyrrolidine (Ref: 3D-IQA12776)

- Structure : Lacks the 3-ethyl group present in the target compound.

- Lower molecular weight (inferred from simplified substituents).

- Applications : Used as a precursor in asymmetric synthesis .

2-(5-Bromo-2-chlorophenyl)pyrrolidine (Ref: 3D-IQA12778)

Heterocyclic Analogues with Pyridine Scaffolds

(E)-2-(2-methyl-6-(2-(thiophen-2-yl)vinyl)phenyl)pyridine

- Structure : Pyridine core with a thiophene-vinyl-phenyl substituent.

- Properties : Aromatic pyridine ring confers rigidity and electronic delocalization, contrasting with the saturated pyrrolidine in the target compound. The thiophene group enhances electron-richness, favoring metal coordination in catalysis .

2-(2-Cyclohexylethyl)-6-methylphenyl)pyridine

Quinoline-Based Analogues (e.g., Compound 89 from )

- Structure: Quinoline scaffold with 2-cyclohexylethyl substituent.

- Properties: The aromatic quinoline system allows for planar binding to biological targets, but substitution with cyclohexylethyl (vs. phenyl) reduces affinity (e.g., Ki = 1670 nM vs. 154 nM for naphthyl analogues). This highlights scaffold-dependent effects of substituents .

Key Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects: The cyclohexylethyl group enhances lipophilicity but may reduce binding affinity in certain scaffolds (e.g., quinolines) . In pyrrolidines, its steric bulk can stabilize transition states in asymmetric catalysis .

- Scaffold Dependency: Pyrrolidine derivatives offer conformational flexibility, whereas pyridine/quinoline analogues provide rigidity and electronic diversity. This dictates their suitability in applications like drug design (flexibility for target adaptation) or catalysis (rigidity for precise metal coordination) .

- Synthetic Accessibility : Rhodium-catalyzed methods (used for pyridine analogues ) may be adaptable to pyrrolidine derivatives, though optimization is required for sterically hindered substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.